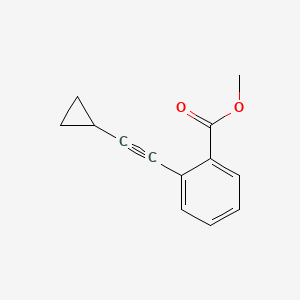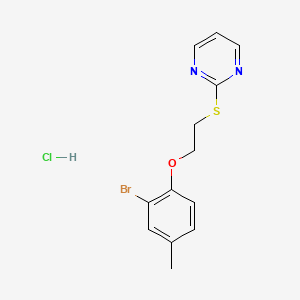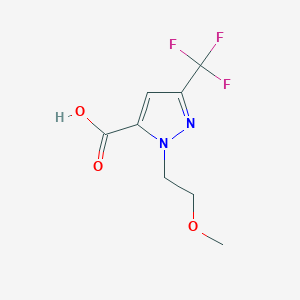![molecular formula C12H16BFN2O3 B1472976 [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid CAS No. 1449135-54-9](/img/no-structure.png)
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid” is a boronic acid derivative. It has a molecular weight of 248.09 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this method is due to its mild and functional group-tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Wissenschaftliche Forschungsanwendungen
Optical Modulation and Sensor Development
Phenyl boronic acids, including derivatives with fluorine substituents, have been demonstrated to play a significant role in optical modulation and sensor development. For example, these compounds have been used to create aqueous dispersions of single-walled carbon nanotubes (SWNTs) that respond to saccharide binding by quenching near-infrared fluorescence. This application is particularly relevant for saccharide recognition, indicating a potential for the development of advanced sensors for biological and environmental monitoring (Mu et al., 2012).
Synthesis and Structural Analysis
Research has also focused on the synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acids. These studies provide insights into the chemical behavior and potential applications of these compounds in creating glucose sensing materials, demonstrating their importance in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).
Organic Synthesis Applications
Fluorescence Quenching and Analytical Chemistry
Fluoro-substituted phenylboronic acids have been used in fluorescence quenching studies, which are critical in analytical chemistry for detecting various analytes. These studies have shown how the structural properties of boronic acid derivatives can influence their fluorescence quenching behavior, providing a basis for the development of new fluorescent sensors (Geethanjali et al., 2015).
Influence on Phenylboronic Compounds' Properties
Investigations into the influence of fluorine substituents on the properties of phenylboronic compounds have revealed how these modifications affect their acidity, hydrolytic stability, and spectroscopic properties. Such research is vital for designing boronic acids and their derivatives for specific applications in materials science, biology, and medicine (Gozdalik et al., 2017).
Eigenschaften
CAS-Nummer |
1449135-54-9 |
|---|---|
Produktname |
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
Molekularformel |
C12H16BFN2O3 |
Molekulargewicht |
266.08 g/mol |
IUPAC-Name |
[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 |
InChI-Schlüssel |
MUCDVOJGMDHXTG-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
Kanonische SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



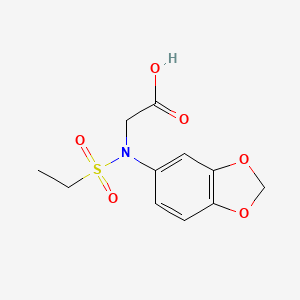
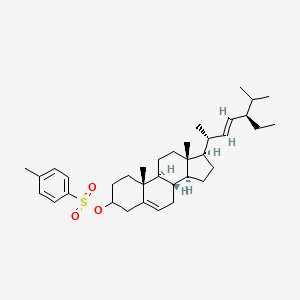
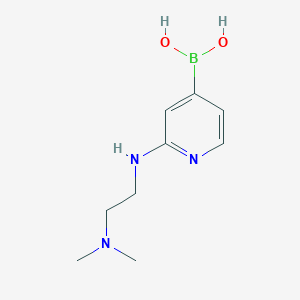
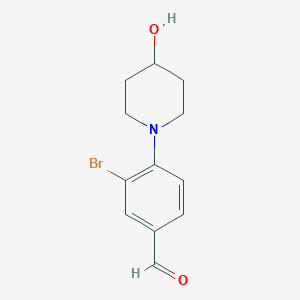
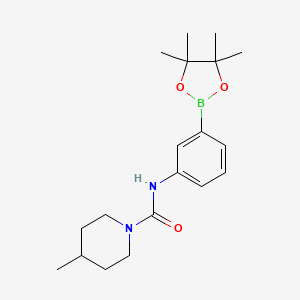
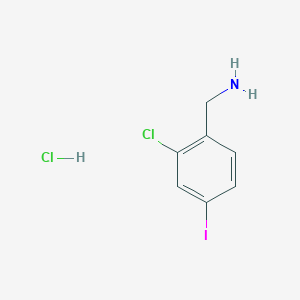
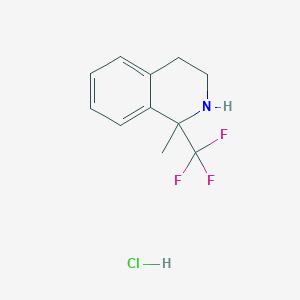
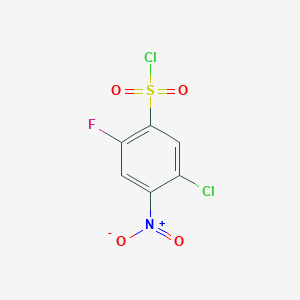
![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)
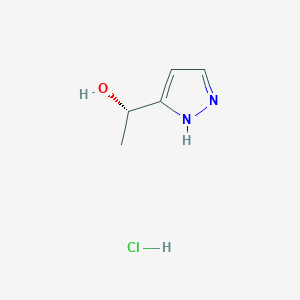
![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
